3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound “3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” belongs to the pyrimido-triazinone class, a structurally complex family of heterocyclic compounds. These molecules are characterized by a fused pyrimidine-triazine core, which is often substituted with diverse functional groups to modulate physicochemical and pharmacological properties. The cyclohexenylethyl and phenyl substituents in this compound may influence its lipophilicity and binding interactions, as seen in related molecules .
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C24H28N4O3/c1-17-18(2)25-24-27(20-8-6-5-7-9-20)15-26(16-28(24)23(17)29)13-12-19-10-11-21(30-3)22(14-19)31-4/h5-11,14H,12-13,15-16H2,1-4H3 |
InChI Key |
DVTKJGKLGBYAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the cyclohexene and phenyl groups through substitution reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, blocking the synthesis of key biomolecules and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Cyclohexenylethyl vs. Alkyl/Aminoethyl Groups: The cyclohexenylethyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., dimethylaminoethyl in ), as cyclohexene introduces rigidity and moderate hydrophobicity.
- Phenyl vs. Heteroaromatic Substitutions : The phenyl group at position 1 is conserved in multiple analogs (e.g., ), suggesting its role in π-π stacking interactions with target proteins. Replacement with heteroaromatic groups (e.g., thiophene in ) could alter selectivity.
- Methyl vs. Ethyl Groups : The 7,8-dimethyl configuration in the target compound may reduce metabolic oxidation compared to bulkier ethyl groups, as seen in .
Bioactivity and Structure-Activity Relationships (SAR)
- Antibacterial Activity: Pyrimido-triazinones with 4-aryl-2-thioxo substitutions () exhibit Gram-positive antibacterial activity, with MIC values ranging from 1–16 µg/mL. The absence of a thioxo group in the target compound may reduce this activity but could enhance other pharmacological profiles .
- The cyclohexenylethyl group in the target compound may target hydrophobic pockets in kinases, similar to cyclopentyl substitutions in .
- Bioactivity Clustering : Compounds with >50% structural similarity (via Tanimoto/Dice metrics) often share bioactivity profiles (). For example, aglaithioduline, which shares ~70% similarity with SAHA (a histone deacetylase inhibitor), exhibits analogous pharmacokinetic properties .
Computational and Experimental Similarity Metrics
- Tanimoto Coefficient : Used to quantify structural overlap between molecules. A Tanimoto score >0.7 indicates high similarity, often correlating with shared bioactivity ().
- Molecular Fingerprinting: In kinase inhibitor studies (), fingerprint-based comparisons identified ZINC00027361 as a GSK3 inhibitor with structural motifs analogous to pyrimido-triazinones.
Biological Activity
3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound notable for its unique structural features that integrate elements of cyclohexene, pyrimidine, and triazine. The molecular formula is C23H30N4O and it has a molecular weight of approximately 420.5 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may modulate various biochemical pathways by inhibiting enzyme activity and blocking the synthesis of key biomolecules. Preliminary studies suggest that the compound exhibits anti-inflammatory and analgesic properties, indicating its potential as a therapeutic agent for pain management and inflammation-related disorders.
Biological Activities
Research indicates that 3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one possesses several significant biological activities:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models.
- Analgesic Effects : It may provide pain relief through its action on pain pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited specific enzymes associated with inflammatory responses. For instance, it was found to reduce the activity of cyclooxygenase (COX) enzymes which are pivotal in the inflammatory process.
- Animal Models : In vivo studies using rodent models indicated that administration of this compound led to significant reductions in pain-related behaviors and inflammatory markers compared to control groups.
- Comparative Analysis : The compound was compared with other known anti-inflammatory agents. Results showed that while it exhibited similar efficacy to established drugs like ibuprofen, it also demonstrated a potentially favorable safety profile with fewer side effects observed in preliminary tests.
Structural Comparison
To better understand the uniqueness of this compound's structure and its biological implications, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methyl-6H-pyrimido[1,2-a][1,3,5]triazin-6-one | Methyl substitution on the pyrimidine ring | Lacks cyclohexene moiety |
| 4-Aminoquinazoline | Contains a quinazoline core | Exhibits different biological activities |
| 4-(Cyclohexylmethyl)-pyrimidin-2(1H)-one | Pyrimidine structure with cyclohexyl substitution | Different functional group positioning |
This table highlights how the unique combination of structural elements in 3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may contribute to its distinct biological activity compared to similar compounds.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
